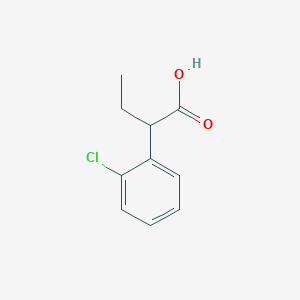

2-(2-Chlorophenyl)butanoic acid

Übersicht

Beschreibung

“2-(2-Chlorophenyl)butanoic acid” is a chemical compound with the molecular formula C10H11ClO2 . It has an average mass of 198.646 Da and a monoisotopic mass of 198.044754 Da .

Synthesis Analysis

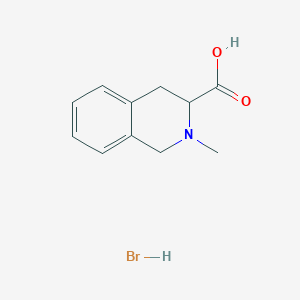

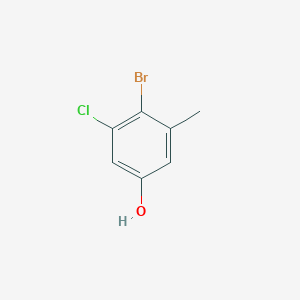

The synthesis of this compound has been done in several steps. Initially, cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . The oxidation of the synthesized alkene by potassium permanganate gave the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a carboxylic acid group attached to a butane chain, with a chlorophenyl group attached to the second carbon of the butane chain .

Wissenschaftliche Forschungsanwendungen

Crystal Engineering with Gamma Amino Acids

Baclofen, a compound structurally similar to 2-(2-Chlorophenyl)butanoic acid, shows potential in crystal engineering. Research by Báthori and Kilinkissa (2015) delved into the crystal structures formed between baclofen and various acids. The study highlighted the conformation and protonation properties of baclofen, providing insights into the intermolecular interactions in these structures (Báthori & Kilinkissa, 2015).

Synthesis of Sulfonamide Derivatives

The synthesis of sulfonamide derivatives using related butanoic acids has been explored. Wang Miao (2007) discussed synthesizing 5,6-Dihydro-6- methyl-4H- thieno[2,3-b]thiopyrane-4-one-2-sulfonamide, starting from 3-(2-Mercaptothiophene)butanoic acid, which shares a similar structural backbone (Wang Miao, 2007).

Docking and Spectroscopic Studies

Vanasundari et al. (2018) focused on the spectroscopic and structural investigations of butanoic acid derivatives, including vibrational, electronic, and optical studies. This research provides insights into the potential of these compounds in biological and pharmacological applications (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Herbicide Detection in Soil

A study by Rosales-Conrado et al. (2002) developed a method for determining chlorophenoxy acid herbicides in soil, including derivatives similar to this compound. This approach is crucial for environmental monitoring and understanding the impact of such compounds on ecosystems (Rosales-Conrado, León-González, Pérez-Arribas, & Polo-Díez, 2002).

Synthesis of Carbon-14 Labeled Compounds

Research on the synthesis of carbon-14 labeled compounds, including butanoic acid derivatives, is significant for studying drug metabolism and environmental fate. Dischino, Banville, and Rémillard (2003) demonstrated this through a radioactive synthesis from 2-bromo[1-14C]acetic acid (Dischino, Banville, & Rémillard, 2003).

Vibrational Assignments and Molecular Docking

The work of Vanasundari et al. (2017) on 4 – [(3, 4 – dichlorophenyl) amino] 2 – methylidene 4 – oxo butanoic acid provides deep insights into its vibrational properties and potential as a nonlinear optical material. Additionally, molecular docking evaluation suggests pharmaceutical applications (Vanasundari, Balachandran, Kavimani, & Narayana, 2017).

Solid-Phase Extraction in Herbicide Analysis

Wells and Yu (2000) discussed solid-phase extraction methods for acidic herbicides, including butanoic acid derivatives. This technique is vital for analyzing environmental samples and assessing the impact of these compounds (Wells & Yu, 2000).

Wirkmechanismus

Target of Action

The primary target of 2-(2-Chlorophenyl)butanoic acid is the γ-aminobutyric acid type-A (GABA A) receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier .

Result of Action

The molecular and cellular effects of this compound’s action are largely related to its enhancement of GABA A receptor function. This can lead to increased inhibitory neurotransmission, which could have various effects depending on the specific context within the nervous system .

Eigenschaften

IUPAC Name |

2-(2-chlorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-7(10(12)13)8-5-3-4-6-9(8)11/h3-7H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXSYUKBUWEHOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501295928 | |

| Record name | 2-Chloro-α-ethylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188014-56-4 | |

| Record name | 2-Chloro-α-ethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188014-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-α-ethylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

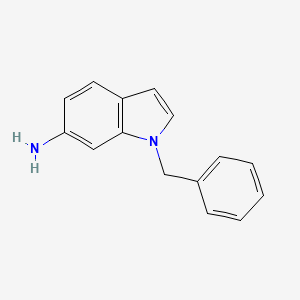

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-hexahydro-1H-cyclopenta[c]furan-5-one](/img/structure/B3112037.png)

![[3-(Benzyloxy)-5-chlorophenyl]methanamine](/img/structure/B3112048.png)

![[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol](/img/structure/B3112064.png)

![4-{[4-(Acetylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3112098.png)

![methyl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylate](/img/structure/B3112117.png)